molecular formula C17H15NO6 B389632 [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate

[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate

Cat. No.: B389632
M. Wt: 329.3g/mol
InChI Key: GLTPPVNYZGTSSB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate: is a complex organic compound that features a nitrofuran moiety, an acrylic acid derivative, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under controlled conditions.

    Acrylic acid derivative synthesis: This involves the reaction of appropriate aldehydes with malonic acid in the presence of a base to form the acrylic acid derivative.

    Esterification: The final step involves the esterification of the acrylic acid derivative with 2-(3,4-dimethyl-phenyl)-2-oxo-ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro-substituted furan derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitro-substituted furan derivatives.

    Reduction: Amine-substituted furan derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer properties.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The ester group may facilitate the compound’s entry into cells, where it can exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitro-furan-2-yl)-acrylic acid methyl ester
  • 3-(5-Nitro-furan-2-yl)-acrylic acid ethyl ester
  • 3-(5-Nitro-furan-2-yl)-acrylic acid phenyl ester

Uniqueness

Compared to similar compounds, [2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate features a unique combination of functional groups that may enhance its biological activity and chemical reactivity. The presence of the 3,4-dimethyl-phenyl group could also influence its physical properties, such as solubility and stability.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.3g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C17H15NO6/c1-11-3-4-13(9-12(11)2)15(19)10-23-17(20)8-6-14-5-7-16(24-14)18(21)22/h3-9H,10H2,1-2H3/b8-6+

InChI Key

GLTPPVNYZGTSSB-SOFGYWHQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C

SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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